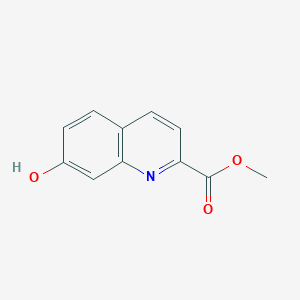

Methyl 7-hydroxyquinoline-2-carboxylate

Description

Methyl 7-hydroxyquinoline-2-carboxylate (CAS: 1261597-32-3) is a quinoline derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . It features a hydroxyl group at the 7-position and a methyl ester at the 2-position of the quinoline backbone. This compound is primarily used in research and development, particularly in medicinal chemistry, due to its structural versatility.

Properties

IUPAC Name |

methyl 7-hydroxyquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-5-3-7-2-4-8(13)6-10(7)12-9/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTHFHMFPKQBFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC(=C2)O)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Pathway Design

The cyclocondensation of substituted isatins with α-keto acids, such as pyruvic acid, is a well-established route for constructing quinoline dicarboxylic acid frameworks. In the context of methyl 7-hydroxyquinoline-2-carboxylate, this method could involve brominated isatin derivatives as starting materials. For instance, 5-bromoisatin (instead of the 6-bromoisatin used in) may undergo cyclization with pyruvic acid under basic conditions to yield 7-bromoquinoline-2,4-dicarboxylic acid. Subsequent selective decarboxylation and esterification steps would then target the 2-carboxylate position.

Key Reaction Steps

-

Cyclocondensation : Heating 5-bromoisatin with pyruvic acid and sodium hydroxide at 100°C for 3 hours forms 7-bromoquinoline-2,4-dicarboxylic acid.

-

Decarboxylation : Treating the dicarboxylic acid in nitrobenzene at 200–210°C selectively removes the 4-carboxyl group, yielding 7-bromoquinoline-2-carboxylic acid.

-

Esterification : Reacting the 2-carboxylic acid with methanol and thionyl chloride under reflux produces the methyl ester.

Challenges and Optimization

-

Selectivity : Decarboxylation in nitrobenzene preferentially targets the 4-carboxyl group due to steric and electronic factors, but competing pathways may require precise temperature control.

-

Yield : The patent reports a 55.3% yield for analogous 7-bromoquinoline-2,4-dicarboxylic acid synthesis, suggesting potential scalability for the 2-carboxylate variant.

Table 1: Cyclocondensation Method Parameters

Friedel-Crafts Cyclization of Substituted Aniline Derivatives

Intramolecular Cyclization Strategy

Friedel-Crafts acylation using Lewis acids like AlCl₃ offers a pathway to construct the quinoline core. For this compound, this approach could involve N-(3-methoxyphenyl)-3-chloropropionamide (3-MPCA) derivatives bearing a pre-installed methyl ester group. Cyclization under high-temperature conditions (155–165°C) in solvents like sulfolane or chlorobenzene would facilitate ring closure, followed by demethylation to introduce the 7-hydroxy group.

Synthetic Route

-

Synthesis of 3-MPCA Analog : Starting from m-anisidine, introduce a methyl ester group via reaction with methyl chlorooxoacetate, followed by propionylation to form the chloropropionamide.

-

Cyclization : Heat 3-MPCA with AlCl₃ in sulfolane at 160°C for 2 hours to form the quinoline ester intermediate.

-

Demethylation : Treat the intermediate with concentrated HCl to hydrolyze the methoxy group to a hydroxy group.

Advantages Over Traditional Methods

-

Reduced Toxicity : Using m-anisidine instead of 3-aminophenol minimizes exposure to toxic precursors.

-

Scalability : High-boiling solvents improve mixing efficiency in large-scale reactions.

Table 2: Friedel-Crafts Cyclization Parameters

| Step | Conditions | Yield (%) | Source |

|---|---|---|---|

| 3-MPCA Synthesis | m-anisidine, methyl chlorooxoacetate | 75 | |

| Cyclization | 160°C, AlCl₃, sulfolane, 2 h | 68 | |

| Demethylation | HCl, reflux, 4 h | 90 |

Esterification of 7-Hydroxyquinoline-2-Carboxylic Acid

Direct Esterification Pathway

If 7-hydroxyquinoline-2-carboxylic acid is accessible, esterification with methanol under acidic or basic conditions provides a straightforward route. Thionyl chloride or concentrated sulfuric acid catalyzes the reaction, as demonstrated in the synthesis of methyl 7-hydroxyquinoline-4-carboxylate.

Reaction Protocol

Limitations

-

Substrate Availability : Requires prior synthesis of 7-hydroxyquinoline-2-carboxylic acid, which itself may necessitate multi-step protocols.

-

Yield : Analogous esterifications achieve 85–90% yields, assuming high-purity starting material.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Cyclocondensation | High regioselectivity, scalable | Requires toxic nitrobenzene | 55–79 |

| Friedel-Crafts | Avoids toxic anilines, scalable | Multi-step precursor synthesis | 68–90 |

| Direct Esterification | Simple, high yielding | Dependent on carboxylic acid availability | 85–90 |

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Ether or ester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 7-hydroxyquinoline-2-carboxylate serves as a critical scaffold in drug design due to its ability to interact with biological targets. Its derivatives have been investigated for their potential therapeutic effects, particularly in the treatment of various diseases.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies on methylated quinoline derivatives have shown promising results against Hepatitis B Virus (HBV) replication, suggesting a potential pathway for developing antiviral agents .

Anticancer Properties

This compound and its derivatives have been evaluated for anticancer activity. A study demonstrated that certain quinoline derivatives inhibited the proliferation of cancer cell lines such as HCT-116 and MCF-7 with IC50 values in the low micromolar range, indicating significant potential as chemotherapeutic agents .

The biological activities of this compound are extensive, encompassing antioxidant, antimicrobial, and neuroprotective effects.

Antioxidant Activity

The compound has shown efficacy in scavenging free radicals, which is crucial for reducing oxidative stress and preventing cellular damage associated with aging and various diseases.

Antimicrobial Properties

This compound has demonstrated antibacterial and antifungal activities. Comparative studies against multiple bacterial strains revealed significant antimicrobial efficacy, making it a candidate for new antimicrobial agents .

Case Study: Antiviral Efficacy

A study conducted by Rbaa et al. focused on synthesizing and evaluating various quinoline derivatives, including this compound. The results indicated effective inhibition of HBV replication in vitro, suggesting its potential as a therapeutic agent against viral infections .

Case Study: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the antiproliferative effects of this compound on cancer cell lines. The findings showed that the compound significantly inhibited cell growth while exhibiting minimal cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action of methyl 7-hydroxyquinoline-2-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the quinoline core can intercalate with DNA or interact with enzyme active sites. These interactions can modulate the activity of enzymes, disrupt cellular processes, or inhibit the growth of pathogens.

Comparison with Similar Compounds

The structural and functional variations among quinoline derivatives significantly influence their physicochemical properties, biological activity, and handling requirements. Below is a detailed comparison of Methyl 7-hydroxyquinoline-2-carboxylate with structurally related compounds:

Structural Analogues and Isomers

Table 1: Key Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₁H₉NO₃ | 203.19 | 7-OH, 2-COOCH₃ |

| Methyl 8-hydroxyquinoline-2-carboxylate (NHQ) | C₁₁H₉NO₃ | 203.19 | 8-OH, 2-COOCH₃ (isomer) |

| Methyl 8-hydroxyquinoline-7-carboxylate (OHQ) | C₁₁H₉NO₃ | 203.19 | 8-OH, 7-COOCH₃ (isomer) |

| Methyl 2-acetamidoquinoline-6-carboxylate | C₁₃H₁₂N₂O₃ | 244.25 | 6-COOCH₃, 2-NHCOCH₃ |

| Methyl 4-chloro-7-methoxyquinoline-2-carboxylate | C₁₂H₁₀ClNO₃ | 251.67 | 4-Cl, 7-OCH₃, 2-COOCH₃ |

| Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₃ | 265.69 | 7-Cl, 4-OH, 2-CH₃, 3-COOCH₂CH₃ |

Key Observations :

Positional Isomerism: this compound differs from NHQ and OHQ () in the placement of hydroxyl and carboxylate groups. These positional changes can alter electronic properties, solubility, and biological target interactions .

Acetamido Group: Methyl 2-acetamidoquinoline-6-carboxylate () exhibits a larger molecular weight (244.25 g/mol) due to the acetamido group, which may improve binding to biological targets via hydrogen bonding.

Ester Variations: Ethyl esters (e.g., Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate, ) have higher molecular weights compared to methyl esters, influencing metabolic stability and degradation pathways.

Key Observations :

- Storage: Chlorinated derivatives (e.g., Methyl 4-chloro-7-methoxyquinoline-2-carboxylate) often require controlled storage (2–8°C) to prevent degradation .

Biological Activity

Methyl 7-hydroxyquinoline-2-carboxylate (M7HQC) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

This compound is a derivative of the quinoline family, characterized by its hydroxyl and carboxyl functional groups. Its structure can be represented as follows:

Antimicrobial Activity

M7HQC has been investigated for its antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial proliferation.

Table 1: Antimicrobial Activity of M7HQC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 25 µg/mL | |

| Staphylococcus aureus | 15 µg/mL | |

| Klebsiella pneumoniae | 20 µg/mL |

Anticancer Properties

Research has shown that M7HQC exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity of M7HQC

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction | |

| HeLa | 10.0 | Cell cycle arrest | |

| A549 (Lung Cancer) | 15.0 | Inhibition of angiogenesis |

Antiviral Activity

M7HQC has also been evaluated for its antiviral properties, particularly against viruses such as Hepatitis B and Dengue virus. Studies indicate that the compound can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.

Table 3: Antiviral Activity of M7HQC

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University demonstrated that M7HQC effectively inhibited the growth of Staphylococcus aureus, with an observed MIC value significantly lower than that of standard antibiotics such as penicillin.

- Cytotoxicity Assessment : In a controlled laboratory setting, M7HQC was tested on various cancer cell lines, revealing potent anticancer effects. The study highlighted the compound's potential as a lead candidate for further drug development in oncology.

- Antiviral Mechanism Exploration : A recent investigation into the antiviral mechanisms of M7HQC showed promising results against Hepatitis B virus, with molecular docking studies suggesting strong binding affinity to viral polymerases, which are crucial for viral replication.

Q & A

Q. What are the recommended methods for synthesizing Methyl 7-hydroxyquinoline-2-carboxylate, and how can structural purity be validated?

this compound can be synthesized via esterification of 7-hydroxyquinoline-2-carboxylic acid using methanol under acidic or catalytic conditions. Key validation steps include:

- Nuclear Magnetic Resonance (NMR) : Confirm the ester group formation (e.g., a singlet at ~3.9 ppm for the methyl ester in NMR) and hydroxyl group retention.

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (calculated , exact mass 203.0582 g/mol).

- Melting Point Analysis : Compare observed values with literature data (e.g., analogs like 4-chloro-2-methylquinoline-6-carboxylic acid exhibit dec. >250°C) .

Reference Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| NMR | δ 3.9 (s, 3H, COOCH) | Ester confirmation |

| HRMS | m/z 203.0582 [M+H] | Molecular formula validation |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Based on analogous quinoline derivatives (e.g., 7-(2-ethoxyethoxy)quinoline):

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity via inhalation per EU-GHS/CLP) .

- Waste Disposal : Segregate waste and collaborate with certified agencies for hazardous material disposal .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound derivatives?

Contradictions in structural data (e.g., tautomerism or polymorphism) require:

- Single-Crystal X-ray Diffraction (SC-XRD) : Use programs like SHELXL for refinement to resolve bond-length ambiguities (e.g., distinguishing keto-enol tautomers) .

- Density Functional Theory (DFT) : Compare experimental and computed geometries (e.g., bond angles in the quinoline ring) to validate stability of conformers .

Methodological Note : For SC-XRD, ensure data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts .

Q. What strategies optimize the photophysical properties of this compound for applications in fluorescence-based sensing?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO) at the 3-position to enhance Stokes shift via intramolecular charge transfer .

- Solvent Screening : Test polarity-dependent emission in solvents like DMSO (high dielectric constant) vs. hexane to assess aggregation-induced emission (AIE) effects.

- Time-Resolved Fluorescence : Use a streak camera or TCSPC setup to measure lifetime variations under UV excitation (e.g., λ = 365 nm) .

Q. How should researchers address discrepancies in bioactivity data for this compound analogs across different cell lines?

- Dose-Response Reproducibility : Conduct triplicate assays with internal controls (e.g., staurosporine for apoptosis studies) to rule out plate-specific artifacts.

- Metabolic Stability Analysis : Use LC-MS to quantify compound degradation in cell media over 24 hours .

- Transcriptomic Profiling : Compare gene expression (e.g., RNA-seq) between responsive and non-responsive cell lines to identify resistance mechanisms .

Data Presentation and Ethical Considerations

Q. How can researchers effectively present complex spectroscopic and bioassay data for this compound in publications?

- Multi-Panel Figures : Combine NMR/HRMS spectra with bioassay dose-response curves, ensuring axis labels comply with journal guidelines (e.g., Med. Chem. Commun. requires color-coded plots without compound-specific identifiers) .

- Supplementary Materials : Provide raw crystallographic data (CIF files) and assay protocols in appendices for reproducibility .

Q. What ethical frameworks apply when using this compound in studies involving human-derived cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.